Biotin Azide Plus

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

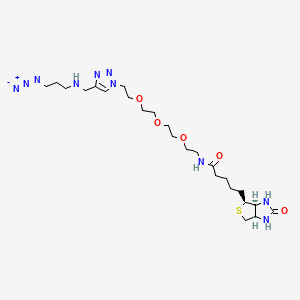

Biotin Azide Plus: is a biotinylation reagent used primarily in click chemistry. It is a derivative of biotin, a B-complex vitamin, and contains an azide group that allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is highly valued for its ability to form strong, active copper complexes that act simultaneously as both reactant and catalyst in CuAAC reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm. The synthesis involves the use of copper-chelating systems to ensure the formation of strong, active copper complexes. The reaction conditions typically involve mild temperatures and the presence of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotin-azide intermediate, followed by purification and quality control to meet research-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions: : Biotin Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a form of click chemistry that allows for the rapid and efficient formation of triazole linkages .

Common Reagents and Conditions: : The common reagents used in these reactions include copper sulfate, sodium ascorbate, and alkyne-containing compounds. The reaction conditions typically involve room temperature and aqueous solvents to ensure biocompatibility .

Major Products Formed: : The major products formed from these reactions are triazole-linked biotinylated compounds. These products are highly stable and can be used for various applications, including protein labeling and detection .

Applications De Recherche Scientifique

Chemistry: : In chemistry, Biotin Azide Plus is used for the biotinylation of glycoproteins and carbohydrate-containing compounds. It is particularly useful for labeling oxidizable sugars or aldehydes .

Biology: : In biological research, this compound is employed for imaging and detecting low-abundance targets. It is used in protocols for staining fixed and permeabilized cells, as well as labeling proteins in cell lysates .

Medicine: : In medical research, this compound is used for the detection and analysis of biomolecules. Its ability to form stable triazole linkages makes it valuable for studying protein interactions and cellular processes .

Industry: : In industrial applications, this compound is used for the development of diagnostic assays and the production of biotinylated reagents. Its high reactivity and stability make it suitable for large-scale production .

Mécanisme D'action

Biotin Azide Plus exerts its effects through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group in this compound reacts with alkyne-containing compounds in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds: : Similar compounds include conventional biotin-azide and picolyl azides. These compounds also participate in CuAAC reactions but may not have the same level of reactivity and stability as Biotin Azide Plus .

Uniqueness: : this compound is unique due to its complete copper-chelating system, which allows for the formation of strong, active copper complexes. This feature enhances its reactivity and makes it particularly valuable for detecting low-abundance targets and improving biocompatibility .

Propriétés

Formule moléculaire |

C24H42N10O5S |

|---|---|

Poids moléculaire |

582.7 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1 |

Clé InChI |

RENVLGPUZQGLEY-FUDKSRODSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)

![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)

![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)

![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)